Spectroscopic Characterization of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid: A Technical Guide
Spectroscopic Characterization of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid. In the absence of directly published experimental spectra for this specific compound, this document synthesizes predictive data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar biphenyl derivatives. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features.
Introduction: The Biphenyl Scaffold in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The subject of this guide, 3-Amino-4'-methoxybiphenyl-4-carboxylic acid, incorporates three key functional groups: an amino group, a methoxy group, and a carboxylic acid. This combination of a hydrogen bond donor/acceptor (amino), a hydrogen bond acceptor (methoxy), and an acidic/anionic center (carboxylic acid) makes it an intriguing candidate for molecular recognition studies and as a building block in drug discovery. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and biological contexts.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 3-Amino-4'-methoxybiphenyl-4-carboxylic acid. These predictions are derived from the analysis of similar compounds found in the literature, including 4-methoxybiphenyl[2][3], 4'-methoxy-biphenyl-4-carboxylic acid[4], and other substituted biphenyls[5][6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Amino-4'-methoxybiphenyl-4-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.
Methodology Insight: Solvent Selection
The choice of solvent for NMR analysis of amino acids, particularly those with aromatic rings, is crucial. Due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups, solubility can be challenging in common deuterated solvents like chloroform (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice as it can solubilize polar, zwitterionic, and amphiprotic compounds.[7] Furthermore, the acidic and amine protons are readily observable in DMSO-d₆, whereas they would undergo rapid exchange with deuterium in solvents like D₂O.[7]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid in 0.6 mL of DMSO-d₆.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-2 | ~7.8 | d | J ≈ 2 | Ortho to the carboxylic acid group, deshielded. |
| H-5 | ~7.6 | dd | J ≈ 8, 2 | Ortho to the carboxylic acid and meta to the other ring. |
| H-6 | ~7.3 | d | J ≈ 8 | Meta to the carboxylic acid. |
| H-2' | ~7.5 | d | J ≈ 8.5 | Ortho to the methoxy group-containing ring. |
| H-3' | ~7.0 | d | J ≈ 8.5 | Meta to the methoxy group, shielded. |
| H-5' | ~7.0 | d | J ≈ 8.5 | Meta to the methoxy group, shielded. |
| H-6' | ~7.5 | d | J ≈ 8.5 | Ortho to the methoxy group-containing ring. |
| -OCH₃ | ~3.8 | s | - | Typical chemical shift for an aryl methoxy group.[2] |
| -NH₂ | ~5.0 | br s | - | Broad singlet, chemical shift can vary with concentration and temperature. |
| -COOH | ~12.5 | br s | - | Broad singlet, characteristic of a carboxylic acid proton. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~140 | Quaternary carbon attached to the other ring, influenced by the amino group. |
| C-2 | ~115 | Shielded by the ortho-amino group. |
| C-3 | ~148 | Attached to the amino group, strongly deshielded. |
| C-4 | ~130 | Attached to the carboxylic acid group. |
| C-5 | ~128 | Aromatic CH. |
| C-6 | ~118 | Shielded by the para-amino group effect. |
| C-1' | ~132 | Quaternary carbon attached to the other ring. |
| C-2' | ~128 | Aromatic CH. |
| C-3' | ~114 | Shielded by the ortho-methoxy group. |
| C-4' | ~159 | Attached to the methoxy group, strongly deshielded. |
| C-5' | ~114 | Shielded by the ortho-methoxy group. |
| C-6' | ~128 | Aromatic CH. |
| -OCH₃ | ~55 | Typical chemical shift for an aryl methoxy carbon. |
| -COOH | ~167 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |
Diagram: NMR Acquisition and Analysis Workflow
Caption: Workflow for NMR analysis of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid is expected to be complex but highly informative.
Methodology Insight: Sample Preparation
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets due to its simplicity and speed. ATR provides high-quality spectra with minimal sample preparation.
Experimental Protocol: IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance | Rationale |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong | Very Broad | Characteristic of hydrogen-bonded carboxylic acid dimers, often overlapping with C-H stretches.[8][9][10] |
| N-H Stretch (Amine) | 3400 - 3300 | Medium | Two sharp bands (asymmetric and symmetric) | Typical for a primary amine. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak | Sharp | Characteristic of C-H bonds on an aromatic ring. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1680 | Strong | Sharp | The exact position is sensitive to hydrogen bonding and conjugation.[10] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium | Multiple sharp bands | Characteristic of the aromatic rings. |
| C-O Stretch (Carboxylic Acid/Ether) | 1300 - 1200 | Strong | Sharp | A combination of the C-O stretch from the carboxylic acid and the aryl ether. |
| C-N Stretch (Amine) | 1350 - 1250 | Medium | Sharp | Characteristic of an aromatic amine. |
| Out-of-Plane Bending (Aromatic C-H) | 900 - 675 | Strong | Sharp | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
Diagram: Key IR Functional Group Regions
Caption: Major functional group regions in the predicted IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Methodology Insight: Ionization Technique
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like 3-Amino-4'-methoxybiphenyl-4-carboxylic acid. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, minimizing fragmentation and clearly indicating the molecular weight.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile, possibly with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and elemental composition determination.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₄H₁₃NO₃
-
Molecular Weight: 243.26 g/mol
-
Predicted [M+H]⁺ (Positive Ion Mode): m/z 244.0917
-
Predicted [M-H]⁻ (Negative Ion Mode): m/z 242.0771
Plausible Fragmentation Pathways (Electron Ionization - for comparison)
While ESI is preferred, if Electron Ionization (EI) were used, more extensive fragmentation would be expected. Key fragmentation pathways for biphenyl derivatives often involve cleavage of the biphenyl bond and losses of small neutral molecules from the substituents.[11][12]
-
Loss of H₂O: The molecular ion could lose a molecule of water from the carboxylic acid group.
-
Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical.
-
Loss of OCH₃: The methoxy group can be lost as a radical.
-
Cleavage of the Biphenyl Bond: The bond between the two aromatic rings can cleave, leading to fragments corresponding to each substituted phenyl ring.
Conclusion
The spectroscopic data predicted in this guide provide a detailed framework for the characterization of 3-Amino-4'-methoxybiphenyl-4-carboxylic acid. The combination of ¹H and ¹³C NMR will be essential for confirming the precise substitution pattern and overall structure. IR spectroscopy will serve as a rapid method to verify the presence of the key amino, methoxy, and carboxylic acid functional groups. High-resolution mass spectrometry will definitively establish the elemental composition. While this guide is based on predictive analysis, it offers a scientifically grounded starting point for any researcher working with this or structurally related compounds, underscoring the power of leveraging existing spectroscopic knowledge to anticipate the properties of novel molecules.
References
-
Sahoo, A. K., Oda, T., & Hiyama, T. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. Retrieved from [Link]
-
(n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
-
SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]
-
Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
- Eland, J. H. D., & Danby, C. J. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry.
- (2025). Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. Dyes and Pigments.
-
Jadav, H. (2017). Which solvents I should use for taking NMR of amino acid?. ResearchGate. Retrieved from [Link]
- Kaznacheyev, K., et al. (2002). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A.
- Tsompanasy, S., et al. (2006). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC.
- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Wang, H., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry.
-
(n.d.). ESI for Green Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
- PubChem. (n.d.). Biphenyl.
- Reva, I., & Lapinski, L. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules.
- Wider, G., & Wüthrich, K. (1993). NMR Assignment Methods for the Aromatic Ring Resonances of Phenylalanine and Tyrosine Residues in Proteins. Journal of the American Chemical Society.
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
- Ghogare, P., et al. (2011).
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- Rüther, P., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
- Kaur, N., & Kishore, D. (2014).
- Chemistry LibreTexts. (2023).
- (n.d.).
- National Institutes of Health. (2023).
- BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
- Chalmers, J. M., & Edwards, H. G. M. (2001). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
- PubChem. (n.d.). 4-Amino-4'-methoxybiphenyl.
- Beavis, R. C., & Chait, B. T. (1990). Rapid, sensitive analysis of protein mixtures by mass spectrometry.
- National Institute of Standards and Technology. (n.d.). Biphenyl. NIST WebBook.
- Reva, I., & Lapinski, L. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. PubMed.
- (n.d.). Fragment screening using WAC towards new SMARCA4 inhibitors.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
